Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of propanoic acid and contains an amino group, a trifluoromethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the position of the amino group.
Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3 |
InChI Key |
YDOJADAEHIWPGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
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